molecular formula C8H9N3O B13114072 1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol

1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol

Katalognummer: B13114072
Molekulargewicht: 163.18 g/mol
InChI-Schlüssel: HBQNJVIACKFLEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol is a compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with pyrazine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-one: A similar compound with a ketone group instead of an alcohol group.

    1-(Pyrazolo[1,5-a]pyridin-3-yl)ethan-1-ol: A compound with a pyridine ring instead of a pyrazine ring.

    1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-ol: A compound with a pyrimidine ring instead of a pyrazine ring.

Uniqueness

1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H9N3O

Molekulargewicht

163.18 g/mol

IUPAC-Name

1-pyrazolo[1,5-a]pyrazin-3-ylethanol

InChI

InChI=1S/C8H9N3O/c1-6(12)7-4-10-11-3-2-9-5-8(7)11/h2-6,12H,1H3

InChI-Schlüssel

HBQNJVIACKFLEC-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C2C=NC=CN2N=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.